molecular formula C17H22O3 B14217226 (9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one CAS No. 826994-51-8

(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one

Cat. No.: B14217226
CAS No.: 826994-51-8
M. Wt: 274.35 g/mol
InChI Key: YZPDOWNGGFMOMY-HNNXBMFYSA-N
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Description

(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one is a synthetic organic compound with a unique structure that includes a benzyloxy group and a hydroxyl group attached to a dec-6-YN-5-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dec-6-YN-5-one Backbone: This step involves the construction of the dec-6-YN-5-one backbone through a series of reactions, such as aldol condensation and subsequent cyclization.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the dec-6-YN-5-one intermediate.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, typically using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9S)-9-(Benzyloxy)-1-hydroxydec-6-YN-5-one is unique due to its specific structural features, such as the presence of both a benzyloxy group and a hydroxyl group on a dec-6-YN-5-one backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

826994-51-8

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

(9S)-1-hydroxy-9-phenylmethoxydec-6-yn-5-one

InChI

InChI=1S/C17H22O3/c1-15(20-14-16-9-3-2-4-10-16)8-7-12-17(19)11-5-6-13-18/h2-4,9-10,15,18H,5-6,8,11,13-14H2,1H3/t15-/m0/s1

InChI Key

YZPDOWNGGFMOMY-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](CC#CC(=O)CCCCO)OCC1=CC=CC=C1

Canonical SMILES

CC(CC#CC(=O)CCCCO)OCC1=CC=CC=C1

Origin of Product

United States

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